In Vitro Potency Against Candida albicans
The antifungal activity of Chaetiacandin is more potent than the established clinical agents amphotericin B and 5-fluorocytosine (5-FC) against *Candida* spp. [1]. This direct comparison provides a quantitative benchmark for researchers seeking a high-potency, non-azole, non-polyene tool compound.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Candida spp. |
|---|---|
| Target Compound Data | Lower MIC than amphotericin B and 5-fluorocytosine |
| Comparator Or Baseline | Amphotericin B and 5-fluorocytosine |
| Quantified Difference | Not numerically specified in the source, but qualitatively described as 'lower'. |
| Conditions | In vitro susceptibility testing against Candida spp. |
Why This Matters
This establishes Chaetiacandin as a high-potency benchmark, providing a research advantage over two common clinical standards in in vitro fungal inhibition studies.
- [1] Komori, T., Yamashita, M., Tsurumi, Y., & Kohsaka, M. (1985). Chaetiacandin, a novel papulacandin. I. Fermentation, isolation and characterization. The Journal of Antibiotics, 38(4), 455-459. View Source
